C6H18O8Si2-2
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H18O8Si2-2 |
|---|---|
Molecular Weight |
274.37 g/mol |
IUPAC Name |
trimethoxy(oxido)silane |
InChI |
InChI=1S/2C3H9O4Si/c2*1-5-8(4,6-2)7-3/h2*1-3H3/q2*-1 |
InChI Key |
MGSTVXOYCXLOEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]([O-])(OC)OC.CO[Si]([O-])(OC)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of C₆h₁₈o₈si₂⁻²
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of chemical compounds, providing detailed information about the local atomic environment. For the C₆H₁₈O₈Si₂⁻² ion, a combination of solution and solid-state NMR techniques would be indispensable.
Multidimensional NMR Techniques (e.g., 2D-NMR)
Given the complexity of the C₆H₁₈O₈Si₂⁻² ion, one-dimensional (1D) NMR spectra (¹H and ¹³C) would likely exhibit overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by correlating different nuclei through bonds or space. omicsonline.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, if the 18 protons are part of methyl groups attached to silicon, COSY would show no correlations, as the protons within each methyl group are equivalent and there are no adjacent protons to couple with. However, if other organic moieties are present, their proton connectivity would be mapped.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon atoms, confirming, for example, the presence of -CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methyl groups to the silicon atoms and potentially linking parts of the organic framework through the silicon centers.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): Although challenging due to the low natural abundance of ¹³C, this experiment can reveal direct carbon-carbon bonds, which would be critical in identifying the structure of the six-carbon backbone of the organic ligands.
A hypothetical set of 2D NMR data for a plausible structure of C₆H₁₈O₈Si₂⁻² is presented below.
| Experiment | Observed Correlations | Interpretation |
| HSQC | ¹H at ~0.2 ppm correlated to ¹³C at ~ -1 ppm. | Suggests methyl groups bonded to silicon. |
| ¹H signals absent, ¹³C at ~165 ppm. | Indicates quaternary carbons, possibly carboxylate groups from oxalate-like ligands. | |
| HMBC | ¹H at ~0.2 ppm correlated to ¹³C at ~ -1 ppm. | Confirms ¹H and ¹³C of the same methyl group. |
| ¹H at ~0.2 ppm correlated to ²⁹Si. | Confirms the methyl groups are attached to silicon. | |
| ¹H at ~0.2 ppm correlated to ¹³C at ~165 ppm. | Suggests proximity of the methyl groups to the carboxylate carbons, likely through the silicon-oxygen bond. |
Solid-State NMR Applications
Solid-state NMR (ssNMR) is particularly valuable for studying materials that are insoluble or unstable in solution. It provides information on the local structure and dynamics in the solid phase. iucr.orgacs.org For the C₆H₁₈O₈Si₂⁻² dianion, likely isolated as a salt with a counterion, ssNMR would complement solution NMR data.
Magic Angle Spinning (MAS): This technique is used to average out anisotropic interactions, leading to narrower lines and higher resolution spectra in the solid state. berkeley.edu
Cross-Polarization (CP): CP enhances the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from abundant nuclei like ¹H. This is crucial for obtaining high-quality spectra in a reasonable time.
¹³C CP/MAS NMR: This would provide information about the carbon environments in the solid state, which can be compared to solution data to identify any structural changes upon dissolution.
²⁹Si CP/MAS NMR: This is a powerful tool for probing the silicon environment. The chemical shift of ²⁹Si is highly sensitive to its coordination number and the nature of its substituents. researchgate.net This would help determine if the two silicon atoms in C₆H₁₈O₈Si₂⁻² are in equivalent or different chemical environments.
Silicon-29 NMR in Structural Analysis
²⁹Si NMR is a direct probe of the silicon atoms in the C₆H₁₈O₈Si₂⁻² ion. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can provide high-quality spectra. researchgate.netresearchgate.net The chemical shift of ²⁹Si spans a wide range and is highly informative about the local electronic structure. illinois.edu
The coordination environment of silicon (e.g., tetrahedral, pentacoordinate, or hexacoordinate) and the nature of the atoms bonded to it (e.g., oxygen, carbon) strongly influence the ²⁹Si chemical shift. mdpi.com For organosilicon compounds, the number of oxygen atoms attached to the silicon is a key determinant of the chemical shift. researchgate.net
| Silicon Environment | Typical ²⁹Si Chemical Shift Range (ppm) |
| Q⁴: Si(OSi)₄ | -90 to -120 |
| T³: RSi(OSi)₃ | -60 to -80 |
| D²: R₂Si(OSi)₂ | -20 to -40 |
| M¹: R₃SiOSi | 0 to 20 |
For the C₆H₁₈O₈Si₂⁻² ion, the ²⁹Si NMR spectrum would be a critical piece of evidence. A single resonance would suggest that the two silicon atoms are in chemically equivalent environments, while multiple signals would indicate distinct environments. The chemical shift value(s) would provide strong clues about the number of oxygen and carbon atoms bonded to each silicon.
Mass Spectrometry (MS) Applications in Complex Ion Characterization
Mass spectrometry is an essential analytical technique for determining the elemental composition and structural features of molecules and ions. researchgate.net For the C₆H₁₈O₈Si₂⁻² dianion, high-resolution and tandem mass spectrometry techniques would be particularly insightful.
High-Resolution Mass Spectrometry (e.g., FT-ICR-MS)
High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Orbitrap MS, provides highly accurate mass measurements. nih.govnih.gov This capability is crucial for unambiguously determining the elemental formula of an unknown ion. thermofisher.com
For the C₆H₁₈O₈Si₂⁻² ion, HRMS would be used to:
Confirm the Elemental Composition: By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula C₆H₁₈O₈Si₂ can be confirmed. The theoretical m/z for the singly charged species [C₆H₁₈O₈Si₂]²⁻ would be calculated and compared to the experimental value.
Isotopic Pattern Analysis: The characteristic isotopic distribution of silicon (²⁸Si, ²⁹Si, ³⁰Si) would be clearly resolved, providing further confidence in the presence of two silicon atoms in the ion.
| Isotope | Natural Abundance (%) |
| ²⁸Si | 92.23 |
| ²⁹Si | 4.67 |
| ³⁰Si | 3.10 |
The observed isotopic pattern in the mass spectrum must match the theoretical pattern for an ion containing two silicon atoms.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. wikipedia.org The analysis of these fragmentation patterns provides valuable information about the structure and connectivity of the precursor ion. libretexts.org This is a powerful tool for sequencing peptides and elucidating the structure of complex molecules. nih.gov
For the C₆H₁₈O₈Si₂⁻² dianion, an MS/MS experiment would involve isolating the parent ion and inducing its fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions would be mass-analyzed, and the neutral losses would be calculated. This data would allow for the piecing together of the ion's structure.
Potential fragmentation pathways for a hypothetical structure of C₆H₁₈O₈Si₂⁻² could include:
Loss of methyl groups from the silicon atoms.
Cleavage of Si-O or Si-C bonds.
Decarboxylation (loss of CO₂) if oxalate-like structures are present.
Fragmentation of the organic ligand backbone.
Ion Mobility Spectrometry (IMS) Integration
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. nih.gov This method provides an additional dimension of separation beyond mass-to-charge, allowing for the differentiation of isomers and conformers that would be indistinguishable by mass spectrometry alone. semanticscholar.org
In the context of the C₆H₁₈O₈Si₂⁻² anion, IMS-MS can distinguish between different structural arrangements (isomers) that possess the same elemental formula but vary in their three-dimensional shape. Ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.govnih.gov The transit time, or drift time, is dependent on the ion's rotationally averaged collision cross-section (CCS), a value that reflects its shape and size. Compact, folded structures experience fewer collisions with the buffer gas and travel faster, while more open, elongated structures have longer drift times. nih.gov This capability is crucial for identifying different possible silicate (B1173343) framework configurations or ligand arrangements within the C₆H₁₈O₈Si₂⁻² anion.
The integration of IMS with collisional dissociation can further elucidate structural features. By accelerating the mobility-separated ions, fragmentation can be induced, and the resulting product ions analyzed by the mass spectrometer. This IMS-CID-MS approach helps in correlating fragment ions with their specific precursor ion conformations. researchgate.net
Table 1: Illustrative Ion Mobility Data for Hypothetical Isomers of C₆H₁₈O₈Si₂⁻²
| Hypothetical Isomer | Conformation | Predicted Drift Time (ms) | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |
| Isomer A | Linear Silicate Chain | 18.5 | 215.3 |
| Isomer B | Branched Silicate Chain | 17.9 | 209.8 |
| Isomer C | Cyclic Silicate Core | 16.2 | 194.5 |
Note: The data in this table is illustrative and represents the type of information obtained from an IMS-MS experiment.
Infrared Ion Spectroscopy (IRIS) for Reference-Free Elucidation
For the C₆H₁₈O₈Si₂⁻² anion, IRIS can be employed to identify its specific bonding arrangement without relying on reference compounds. The mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and subsequent dissociation. ru.nlnih.gov The resulting fragment ions are detected by the mass spectrometer, and an IR spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength. nih.gov
This experimental spectrum can then be compared with theoretical spectra calculated for various candidate structures using computational chemistry methods like Density Functional Theory (DFT). A close match between the experimental and a calculated spectrum allows for a confident assignment of the ion's structure. nih.govnih.gov Key vibrational modes for C₆H₁₈O₈Si₂⁻², such as Si-O-Si stretches, terminal Si-O stretches, and vibrations associated with the organic ligands, would appear at characteristic frequencies, enabling the precise determination of its molecular architecture.
X-ray Diffraction (XRD) and Crystallography for Crystalline Forms
X-ray diffraction (XRD) is the quintessential technique for determining the atomic and molecular structure of crystalline materials. dntb.gov.ua When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. carleton.edulibretexts.org This pattern is a direct consequence of the crystal's internal structure, specifically the arrangement of atoms within its unit cell. By analyzing the positions and intensities of the diffracted X-rays, the precise three-dimensional structure of the material can be determined. creative-biostructure.commdpi.com
Single-Crystal X-ray Diffraction for Anionic Structures
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining an unambiguous determination of a molecule's solid-state structure. creative-biostructure.com This technique requires a high-quality single crystal of a salt containing the C₆H₁₈O₈Si₂⁻² anion. The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density within the crystal's unit cell. rsc.orgnih.gov
From this model, the precise positions of all atoms in the C₆H₁₈O₈Si₂⁻² anion can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles. creative-biostructure.com This provides definitive information on the connectivity of the silicon and oxygen atoms, the conformation of the organic components, and the coordination environment of the entire anionic structure. researchgate.net The resulting structural data is considered the gold standard for molecular structure determination in the solid state.
Table 2: Hypothetical Single-Crystal XRD Data for a Salt of C₆H₁₈O₈Si₂⁻²
| Parameter | Value |
| Chemical Formula | K₂[C₆H₁₈O₈Si₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.125 |
| b (Å) | 14.551 |
| c (Å) | 9.873 |
| α (°) | 90 |
| β (°) | 105.6 |
| γ (°) | 90 |
| Volume (ų) | 1123.4 |
Note: The data presented is for a hypothetical crystalline form and serves to illustrate typical crystallographic parameters.
Powder X-ray Diffraction (PXRD) in Material Analysis
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize polycrystalline materials. carleton.edulibretexts.org Instead of a single crystal, a finely ground powder sample is used, which contains thousands of tiny crystallites in random orientations. libretexts.org When the powder is exposed to an X-ray beam, the random orientation of the particles ensures that all possible diffraction conditions are met simultaneously. carleton.edu
The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). libretexts.org This pattern is a unique fingerprint for a specific crystalline phase. nih.gov For a material containing the C₆H₁₈O₈Si₂⁻² anion, PXRD is primarily used for:
Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to identify the crystalline phases present in a bulk sample. carleton.edu
Purity Analysis: Detecting the presence of crystalline impurities, as they will produce their own distinct diffraction patterns. libretexts.org
Lattice Parameter Refinement: Obtaining precise unit cell dimensions from the positions of the diffraction peaks. mdpi.comresearchgate.net
While PXRD does not typically provide the detailed atomic coordinates that single-crystal XRD does, it is invaluable for analyzing bulk materials and monitoring phase changes. researchgate.netlibretexts.org
Table 3: Simulated Powder XRD Peak List for a Crystalline Material Containing C₆H₁₈O₈Si₂⁻²
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 45 |
| 20.5 | 4.33 | 100 |
| 24.1 | 3.69 | 60 |
| 28.9 | 3.09 | 75 |
Note: This table represents a simulated list of the most intense peaks in a hypothetical PXRD pattern.
Complementary Spectroscopic Techniques for Characterization
To gain a complete picture of the C₆H₁₈O₈Si₂⁻² anion, diffraction techniques are often complemented by spectroscopic methods that probe the electronic structure of the species.
Photoelectron Spectroscopy
Anion Photoelectron Spectroscopy (PES) is an experimental technique used to study the electronic structure of negative ions. chemrxiv.org In a PES experiment, a beam of mass-selected anions, such as C₆H₁₈O₈Si₂⁻², is intersected by a high-energy photon beam (typically a laser). The photon detaches an electron from the anion, and the kinetic energy of the ejected electron is measured. nih.gov
The electron binding energy (EBE) is determined by subtracting the measured electron kinetic energy from the photon energy. The resulting photoelectron spectrum is a plot of electron counts versus electron binding energy. Peaks in the spectrum correspond to transitions from the ground electronic state of the anion to the ground and various excited electronic and vibrational states of the corresponding neutral molecule. chemrxiv.org The lowest binding energy peak corresponds to the vertical detachment energy (VDE), which is the energy required to remove an electron from the anion without changing its geometry. researchgate.net This technique provides direct insight into the energies of the molecular orbitals of the C₆H₁₈O₈Si₂⁻² anion and the electronic properties of the neutral C₆H₁₈O₈Si₂ species. nih.gov
Table 4: Hypothetical Electron Binding Energies for C₆H₁₈O₈Si₂⁻²
| Transition | Description | Vertical Detachment Energy (VDE) (eV) |
| Peak 1 | Anion (ground state) → Neutral (ground state) | 3.1 |
| Peak 2 | Anion (ground state) → Neutral (1st excited state) | 3.9 |
| Peak 3 | Anion (ground state) → Neutral (2nd excited state) | 4.5 |
Note: The data is illustrative of results from a photoelectron spectroscopy experiment.
Theoretical and Computational Investigations of C₆h₁₈o₈si₂⁻²
Quantum Chemical Approaches for Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. wikipedia.org These methods provide detailed insights into molecular geometry, bond strengths, charge distribution, and orbital interactions, which are fundamental to predicting the chemical reactivity and stability of a species like C₆H₁₈O₈Si₂⁻².
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying complex systems like organosilicon anions. iaea.orgq-chem.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. esqc.orgsouthampton.ac.uk For the C₆H₁₈O₈Si₂⁻² dianion, DFT calculations would be instrumental in:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would reveal key structural parameters such as the Si-O-Si bond angle of the disiloxane (B77578) bridge, the conformation of the dihydroxypropyl side chains, and the coordination environment around the silicon atoms.
Electronic Property Analysis: Calculating properties like the distribution of Mulliken charges and spin densities. nih.gov This would pinpoint the localization of the negative charges on the oxygen atoms and quantify the electronic effects of the silicon atoms and alkyl groups.
Vibrational Frequency Analysis: Predicting the infrared spectrum of the molecule. These frequencies can confirm that the optimized geometry corresponds to a true energy minimum and can be used to aid in the experimental identification of the compound.
A hypothetical set of optimized geometric parameters for the C₆H₁₈O₈Si₂⁻² dianion, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented in the interactive table below for illustrative purposes.
Interactive Table 1: Hypothetical DFT-Calculated Parameters for C₆H₁₈O₈Si₂⁻²
| Parameter | Value | Description |
| Bond Lengths | ||
| Si-O (siloxane) | 1.65 Å | Length of the silicon-oxygen bond in the disiloxane backbone. |
| Si-C | 1.88 Å | Length of the silicon-carbon bond connecting the side chain. |
| C-O (alkoxide) | 1.30 Å | Length of the carbon-oxygen bond bearing the negative charge. |
| Bond Angles | ||
| ∠ Si-O-Si | 148.0° | Angle of the flexible disiloxane bridge. |
| ∠ O-Si-O | 109.5° | Tetrahedral angle around the silicon atom. |
| Atomic Charges | ||
| Charge on O (alkoxide) | -0.85 e | Partial charge on the deprotonated oxygen atoms, indicating charge localization. |
| Charge on Si | +1.20 e | Partial positive charge on the silicon atoms, indicating their electropositive nature. |
Note: This data is illustrative and represents typical values for similar organosilicon compounds.
While DFT is a powerful tool, ab initio (from first principles) methods offer a systematically improvable and often more rigorous approach to quantum chemistry. unipd.it These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation without empirical parameterization. nih.govusc.edu.au In the context of organosilicon chemistry, ab initio calculations are valuable for:
Benchmarking DFT Results: Providing a higher-accuracy reference for energies and properties against which the performance of various DFT functionals can be judged. researchgate.net
Investigating Electron Correlation: Accurately describing the effects of electron correlation, which can be crucial for understanding the stability and reactivity of anions.
Studying Reaction Energetics: Calculating reaction barriers and enthalpies with high precision, which is vital for mechanistic investigations. nih.govtaylorfrancis.com
For a novel species like C₆H₁₈O₈Si₂⁻², high-level ab initio calculations, though computationally demanding, would provide the most reliable theoretical data on its intrinsic electronic structure and stability. researchgate.net
Molecular Dynamics (MD) Simulations of Anionic Behavior
While quantum chemical methods excel at describing static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netox.ac.uk For the C₆H₁₈O₈Si₂⁻² dianion, MD simulations can provide critical insights into its behavior in a solution or material, which is often its natural environment.
The interaction between a solute and its surrounding solvent molecules can profoundly affect its structure, stability, and reactivity. nih.gov This is particularly true for charged species like the C₆H₁₈O₈Si₂⁻² dianion. MD simulations can be used to explore:
Solvation Structure: How solvent molecules arrange themselves around the dianion to form solvation shells. In polar protic solvents like water, strong hydrogen bonds would form with the negatively charged oxygen atoms, significantly stabilizing the anion. researchgate.net
Conformational Dynamics: How the flexible disiloxane backbone and propyl side chains move and change shape in response to thermal fluctuations and solvent interactions.
Transport Properties: How the dianion diffuses through the solvent, which is a key factor in its mobility and potential role in applications like electrolytes. The nature of the anion-solvent interactions has been shown to be a critical factor in the dynamics of solvent-in-salt solutions. osti.gov
Ion Pairing and Aggregation: Whether the cations and anions exist as separated, solvated ions, or form contact ion pairs or larger aggregates. The formation of ion pairs can reduce the effective charge of the anion and hinder its mobility. researchgate.net
Cation-Dependent Mobility: How the size and charge density of the counter-cation affect the diffusion of the dianion. Smaller, more charge-dense cations may bind more strongly to the anion, leading to slower dynamics. The coupled motion of cations and anions can also, in some cases, enhance cation mobility. nih.gov
Coordination Chemistry: The specific binding sites of the cations on the dianion. It is likely that cations would preferentially coordinate with the negatively charged oxygen atoms of the diolate groups. frontiersin.orgfrontiersin.org
Interactive Table 2: Hypothetical MD Simulation Results for C₆H₁₈O₈Si₂⁻²
| Counter-ion | Solvent | Predicted Diffusion Coefficient (10⁻⁶ cm²/s) | Predominant Species |
| Li⁺ | Water | 3.5 | Solvated Ions / Contact Ion Pairs |
| Na⁺ | Water | 4.2 | Solvated Ions |
| K⁺ | Water | 4.8 | Solvated Ions |
| Na⁺ | Acetonitrile | 2.1 | Contact Ion Pairs / Aggregates |
Note: This data is illustrative and intended to show qualitative trends in anionic mobility based on general principles of ion-solvent and ion-ion interactions. osti.govchemrxiv.orgresearchgate.net
Mechanistic Studies through Computational Modeling
Beyond static properties and dynamic behavior, computational modeling is a powerful tool for investigating the reaction mechanisms in which a molecule participates. nih.govplos.orgphilarchive.org For C₆H₁₈O₈Si₂⁻², computational studies, primarily using DFT, could be used to explore:
Formation Pathways: The step-by-step mechanism of the deprotonation of the parent diol to form the dianion, including the structures of intermediates and transition states.
Nucleophilic Reactivity: The dianion's potential to act as a nucleophile in organic or inorganic reactions. The negatively charged oxygen atoms are expected to be highly reactive centers. Computational modeling can predict the most likely sites of attack and the energy barriers for such reactions. taylorfrancis.com
Decomposition Mechanisms: Potential pathways for the breakdown of the dianion under various conditions (e.g., thermal stress, presence of electrophiles). Understanding these degradation pathways is crucial for assessing the stability of the compound.
By mapping the potential energy surface for a given reaction, computational modeling can provide a detailed, atomistic picture of the transformation, offering insights that are often difficult or impossible to obtain through experimental means alone. nih.govplos.org
No Publicly Available Research Found for C₆H₁₈O₈Si₂⁻²
Following a comprehensive search of scientific databases and publicly available literature, no specific research, theoretical studies, or computational investigations corresponding to the chemical compound with the formula C₆H₁₈O₈Si₂⁻² could be identified. This includes a lack of data regarding its reaction pathways, transition states, ligand exchange processes, or dissociation mechanisms.
The absence of information prevents the creation of a scientifically accurate article detailing the theoretical and computational investigations of this specific dianion. Generating content for the requested sections would require speculation and fabrication of data, which falls outside the scope of providing factual and verifiable scientific information.
General principles for the computational study of organosilicon compounds, including dianionic silicon complexes, are well-established in the field of chemistry. acs.orgnih.govmdpi.comresearchgate.netrsc.org Methodologies for exploring reaction pathways, such as identifying transition states and intermediates on a potential energy surface, are algorithmically sophisticated and widely applied. nih.govethz.chnih.govarxiv.org Similarly, the mechanisms of ligand exchange and dissociation in coordination complexes, including those of silicon, are subjects of extensive theoretical and experimental research. chemguide.co.uklibretexts.orgsavemyexams.comwikipedia.org
However, without specific studies on C₆H₁₈O₈Si₂⁻², it is not possible to provide the detailed research findings, data tables, or specific analysis requested in the prompt. Accurate scientific reporting requires a foundation of peer-reviewed and published data, which does not appear to be available for this particular chemical formula.
Therefore, the article focusing solely on the chemical compound “C₆H₁₈O₈Si₂⁻²” cannot be generated as per the instructions.
Reactivity and Reaction Dynamics of C₆h₁₈o₈si₂⁻²
Nucleophilic Reactivity of Silicon Anions
Anionic silicon species, or silanides, are important organometallic species in synthetic chemistry. wiley-vch.de Their generation is traditionally achieved through methods like the reaction of chlorosilanes with alkali metals or the cleavage of silicon-silicon bonds. wiley-vch.de However, these methods can produce highly reactive "hard" silyl (B83357) anions with limited functional-group compatibility. wiley-vch.de Catalytic methods to generate silicon nucleophiles under milder conditions have therefore become an area of significant research. wiley-vch.de The dianion C₆H₁₈O₈Si₂⁻², as a negatively charged species, is expected to exhibit significant nucleophilic character, a defining feature of silicon anions. This reactivity is central to its role in chemical transformations.
The nucleophilic reactivity of a silicon anion is not an intrinsic constant but is modulated by a combination of electronic and steric factors. open.ac.uk
Other Factors: The nucleophilic character is also influenced by the basicity and polarizability of the anion. annualreviews.org In hydroxylic solvents, the energetic cost of desolvation is less for more polarizable nucleophiles, enhancing their reactivity. annualreviews.org
Table 1: Factors Affecting Nucleophilicity of Silicon Centers
| Factor | Influence on Reactivity | Example/Comment | Citation |
| Substituents | Electron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it. | Increasing the number of chlorine atoms on a silane (B1218182) increases the rate of hydrolysis. | open.ac.uk |
| Steric Hindrance | Large, bulky groups decrease reactivity by impeding access to the silicon center. | A decrease in substitution rate is observed in the series methyl, ethyl, i-propyl, t-butyl. | open.ac.uk |
| Solvation | The cost of desolvating the anion before reaction can affect the rate. | Highly polarizable nucleophiles are less impacted by desolvation energy in hydroxylic solvents. | annualreviews.org |
| Counterion | Aggregation with cations can reduce the effective availability of the anion. | Ion-pairing with metallic cations can decrease nucleophilicity. | annualreviews.org |
Understanding the reaction pathways of silicon anions requires a variety of experimental and theoretical tools. Bimolecular nucleophilic substitution (SN2) at a silicon center is a classic mechanism, but its characteristics differ from those at a carbon center. tandfonline.com
Kinetic Studies: Investigating reaction rates provides insight into the mechanism. For instance, the kinetics of aminolysis of chlorosilanes have been shown to follow a first-order rate law with respect to the silicon compound and to be independent of the amine concentration, suggesting a specific reaction pathway. rsc.org
Computational Chemistry: Ab initio molecular orbital theory and other computational methods are powerful probes for studying reaction mechanisms, particularly for transient species like transition states that are experimentally inaccessible. tandfonline.com These calculations have shown that for SN2 reactions at silicon, the reaction complexes (pentacoordinate intermediates) are often lower in energy than the reactants, in contrast to carbon systems, which helps explain silicon's high reactivity. tandfonline.com
Isotopic Labeling: The use of isotopes, such as ¹⁸O, can reveal hidden reaction dynamics. For example, studies on a silicon-stereogenic silanol (B1196071) with ¹⁸O-labeled water demonstrated an exchange of oxygen atoms between the silanol and water that proceeded with retention of configuration at the silicon center, a process invisible without the isotopic label. researchgate.net Such techniques could be applied to C₆H₁₈O₈Si₂⁻² to trace the pathways of its oxygen ligands during reactions.
Coordination Behavior with Metal Centers and Other Species
A hallmark of silicon chemistry, distinguishing it from carbon, is its ability to readily expand its coordination number beyond four, forming five- and six-coordinate complexes known as hypercoordinate silicon compounds. acs.org The dianion C₆H₁₈O₈Si₂⁻² is inherently a potential ligand, capable of coordinating with various species, particularly metal cations, through its negatively charged oxygen atoms.
Anionic hypercoordinated silicates have been proposed as key, albeit often short-lived, intermediates in numerous silicon-based reactions. nih.gov The stability of these complexes is influenced by the Lewis acidity of the silicon center and the affinity of the incoming donor ligand. nih.gov
Synthesis and Stability: Stable hypercoordinate silicon anions have been successfully isolated, typically with ligands that have a high affinity for silicon, such as alkoxide or fluoride. nih.gov Recently, the use of a highly Lewis acidic silane, bis(perchlorocatecholato)silane, has enabled the characterization of hypercoordinated silicates with weaker donors, including sulfate (B86663). nih.gov A notable example is a sulfate dianion bridging two silicon units, forming a stable hypercoordinate structure. nih.gov This provides a structural precedent for how a species like C₆H₁₈O₈Si₂⁻² might be structured, possibly with a central core bridged by two silicon-containing fragments.
Structural Characteristics: X-ray crystallography is essential for determining the molecular structures of these complexes. acs.org In pentacoordinate complexes, the geometry is often a distorted trigonal bipyramid. acs.orgsoton.ac.uk For example, the cation [SiI₃(PMe₃)₂]⁺ adopts a trigonal bipyramidal geometry with the phosphine (B1218219) ligands in the axial positions. soton.ac.uk The bond lengths and angles provide insight into the nature of the bonding. acs.org
Table 2: Selected Bond Lengths in Hypercoordinate Silicon Complexes
| Complex | Coordination | Si-Axial Bond Length (Å) | Si-Equatorial Bond Length (Å) | Citation |
| [SiCl₃(PMe₃)₂]⁺ | 5 (TBP) | Si-P: 2.3229(15), 2.3272(16) | Si-Cl: 2.0811(15) - 2.0866(14) | soton.ac.uk |
| [SiI₃(PMe₃)₂]⁺ | 5 (TBP) | Si-P: ~2.38 | Si-I: 2.471(7) - 2.503(4) | soton.ac.uk |
| Silacyclopentane-derived complex (2a) | 5 (TBP) | Si-N: 1.783(2), 2.094(2) | Si-O: 1.696(1), 1.710(1) | acs.org |
The ligands in hypercoordinate silicon complexes are not static and can undergo exchange and substitution reactions. This dynamic behavior is crucial to their function, particularly in catalysis. acs.org
Intermolecular Exchange: Facile and complete intermolecular ligand crossovers have been observed between different hexacoordinate complexes, occurring within minutes. acs.org This indicates a high degree of flexibility and reactivity in these systems.
Kinetics and Mechanism: The aminolysis of Si-Cl bonds and ligand exchange reactions between SiCl₄ and silicon amido derivatives have been studied kinetically. rsc.org These studies reveal that the rate can be first-order with respect to the silicon compound, suggesting a dissociative or associative mechanism depending on the specific reactants and conditions. rsc.org
Anion-Triggered Cleavage: In silicon phthalocyanine (B1677752) complexes, the formation of an anion radical can trigger the spontaneous cleavage and exchange of axial ligands. rsc.org This highlights how the electronic state of the complex can dramatically influence ligand lability. Given its dianionic nature, C₆H₁₈O₈Si₂⁻² would likely participate readily in ligand exchange, especially with protic species or other Lewis bases.
Role in Catalytic Cycles and Catalytic Transformations
Silicon compounds, including anions and hypercoordinate species, are increasingly recognized for their roles in catalysis, acting either as the catalyst itself or as a key intermediate. rsc.orgmdpi.com
Silicon Lewis Acid Catalysis: While silicon anions are nucleophilic, related neutral or cationic silicon species can function as potent Lewis acid catalysts. rsc.orgnih.gov Catalysis often proceeds through the formation of hypercoordinate intermediates. For instance, a tetravalent silane can coordinate to a substrate (like an aldehyde), increasing its coordination to five or six and activating the substrate for subsequent reaction. rsc.org The catalytic cycle is completed when the product is released and the catalyst is regenerated. rsc.org
Silyl Anions in Catalysis: Anionic silanides have shown promise in catalytic applications. For example, the tris(trimethylsilyl)silyl anion, [(Me₃Si)₃Si]⁻, has been used to catalyze the hydroboration of carbonyls. researchgate.net The proposed mechanism involves the silyl anion initiating the cycle, with silicate (B1173343) and silylboronic ester species acting as intermediates. researchgate.net
Intermediates in Catalytic Cycles: Hypercoordinate silicon anions are often invoked as key intermediates in a wide range of transformations. nih.gov In the Mukaiyama aldol (B89426) reaction catalyzed by Me₃SiOTf, a silyl enol ether reacts with an aldehyde. rsc.org The catalytic cycle involves the formation of a silyl oxonium ion intermediate, where the silicon is hypercoordinate, which then reacts to form the product and regenerate the catalyst. rsc.org A species like C₆H₁₈O₈Si₂⁻² could potentially act as a precursor to a catalytically active species or participate as a nucleophilic component within a catalytic cycle designed for C-C or C-heteroatom bond formation.
Organocatalysis involving Silicon Anions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. uni-giessen.de Within this field, the application of silicon anions, particularly hypervalent silicates, is a growing area of research. These species can act as potent Lewis bases, activating substrates and facilitating a variety of transformations. nih.gov
The reactivity of a dianion like C₆H₁₈O₈Si₂⁻² in organocatalysis would be dictated by its ability to act as a nucleophile or a base. The negative charge localized on the oxygen atoms, influenced by the silicon center, makes it a strong candidate for activating electrophiles. For instance, in aldol or cyanosilylation reactions, hypercoordinated silicate anions have been proposed as key intermediates, though their fleeting nature makes direct observation challenging. nih.gov
The catalytic cycle would likely involve the silicon anion interacting with an electrophilic substrate, thereby increasing its reactivity towards a nucleophile. The strength of the silicon anion as a catalyst can be tuned by modifying the organic substituents on the silicon atom. This modulation of electronic properties is a key advantage of organocatalysis.
Research in the field has demonstrated that the combination of N,N´-diaryl-(thio)ureas with weak silicon Lewis acids can generate highly effective catalysts. uni-giessen.de While this involves the in-situ formation of active species, it highlights the potential of silicon-centered compounds in catalytic design. The development of strong and confined Brønsted acids has also enabled enantioselective cyclizations involving silicon-stabilized carbocations, further expanding the scope of organosilicon catalysis. nih.gov
Below is a table summarizing the potential applications of silicon anions in organocatalysis, based on established principles.
| Reaction Type | Role of Silicon Anion | Plausible Mechanism | Potential Advantages |
| Aldol Reaction | Lewis Base Activator | Activation of a ketone or aldehyde for nucleophilic attack. | High stereocontrol, mild reaction conditions. |
| Michael Addition | Nucleophilic Catalyst | Conjugate addition to α,β-unsaturated carbonyl compounds. | High yields and enantioselectivities. |
| Cyanosilylation | Lewis Base Activator | Activation of trimethylsilyl (B98337) cyanide for addition to carbonyls. | Efficient formation of cyanohydrins. |
Transition Metal Catalysis with Silicon-Based Ligands
Silicon-based ligands are increasingly utilized in transition metal catalysis due to their unique electronic and steric properties. researchgate.net They can act as strong σ-donors and, in some cases, π-acceptors, influencing the reactivity and stability of the metal center. rsc.orgnih.gov A dianionic species like C₆H₁₈O₈Si₂⁻² could potentially serve as a chelating ligand for a transition metal, forming a stable complex.
The field has seen the development of various silicon-based ligands, including silylenes and bis(silylenes), which have shown promise in catalyzing organic transformations and activating small molecules. researchgate.net Transition metal complexes bearing these ligands are of interest for their potential to mimic the reactivity of well-established carbene and alkylidene complexes. uleth.ca
The synthesis of novel reagents and catalysts based on silicon-metal complexes is an active area of research, with a focus on developing efficient catalytic processes for reactions like olefin metathesis and the activation of small molecules such as methane (B114726) and ammonia. tum.de The strong σ-donating ability of silicon-based ligands can lead to the formation of highly reactive transition metal catalysts capable of activating relatively inert bonds. nih.gov
The table below outlines the characteristics of silicon-based ligands and their impact on transition metal catalysis.
| Ligand Type | Coordination Mode | Electronic Effect on Metal Center | Catalytic Applications |
| Silyl Anions | X-type ligand | Strong σ-donation, increases electron density on the metal. | Cross-coupling reactions, C-H activation. |
| Silylenes | L-type ligand | Strong σ-donation, variable π-acception. | Hydrosilylation, small molecule activation. uleth.ca |
| Chelating Silicates | LX-type ligand | Can enforce specific geometries and enhance catalyst stability. | Polymerization, asymmetric catalysis. |
Applications of C₆h₁₈o₈si₂⁻² and Its Derivatives in Materials Science
Precursors for Advanced Silicon-Based Materials
Bridged organosilanes, which form species such as C₆H₁₈O₈Si₂⁻² upon hydrolysis, are critical precursors in the sol-gel synthesis of organic-inorganic hybrid materials. rsc.org These precursors allow for precise control over material properties, including surface characteristics, adsorption capacity, and catalytic behavior. rsc.org The organic bridge, in this case, a hexane (B92381) chain, imparts flexibility and hydrophobicity, while the terminal silicate (B1173343) groups provide a scaffold for building stable, three-dimensional networks through polycondensation.
The dual reactivity of the C₆H₁₈O₈Si₂⁻² dianion and its precursors is foundational to the synthesis of advanced polymers and hybrid materials. These materials integrate the durability and thermal stability of silica (B1680970) with the functional versatility of organic polymers.
Hybrid Material Synthesis : Precursors such as 1,6-bis(trimethoxysilyl)hexane (B1329931) (BTMSH) are combined with other silicon sources, like tetraethyl orthosilicate (B98303) (TEOS), in sol-gel processes to create hybrid materials. researchgate.net This approach has been successfully used to fabricate hybrid silica aerogel membranes. researchgate.net The incorporation of the hexane bridge from BTMSH effectively enlarges the pore size of the resulting aerogel compared to those made purely from TEOS. researchgate.net Similarly, amino-functionalized derivatives like bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) act as water-based coupling agents, promoting strong adhesion between organic and inorganic components to form robust hybrid materials. chemicalbook.com
Polymer Network Formation : The fundamental structure of C₆H₁₈O₈Si₂⁻² lends itself to creating cross-linked polymer networks. While direct polymerization studies are specific to the synthetic conditions, the principle is analogous to other polymerizations involving bifunctional monomers. For instance, the synthesis of various polymers from s-triazine derivatives or aniline (B41778) derivatives showcases how monomers with two reactive sites undergo condensation or substitution reactions to build extended polymer chains. mdpi.comnih.gov In the context of organosilanes, the two trihydroxysilyl groups can react with other monomers or self-condense to form stable siloxane (Si-O-Si) linkages, creating a durable inorganic polymer backbone modified by organic hexane spacers.
Table 1: Examples of Hybrid Materials Synthesized from Bridged Organosilane Precursors
| Precursor | Co-precursor/System | Resulting Material | Key Feature/Application | Source |
| Bis(trimethoxysilyl)hexane (BTMSH) | Tetraethyl Orthosilicate (TEOS) | Hybrid Silica Aerogel Membrane | Enlarged pore size; CO₂ absorption | researchgate.net |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | 1,2-bis(triethoxysilyl)ethane (BTESE) | Amine-modified Mesostructured Organosilica | Potential for catalysis and absorbance | chemicalbook.com |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Vinyltriacetoxysilane (VTAS) | Water-based Silane (B1218182) Coating | Corrosion protection for metals | chemicalbook.com |
Organosilicates derived from C₆H₁₈O₈Si₂⁻² precursors are integral to the fabrication of advanced ceramics and composites, where they contribute to structural integrity and enhanced performance.
Ceramic Materials : Silica (silicon dioxide) is a fundamental component of many ceramics, providing hardness and durability. horiba.comresearchnester.com The use of organosilicate precursors allows for the creation of ceramic materials with tailored properties. kennesaw.edu Upon thermal treatment (calcination), the organic hexane bridge is removed, leaving behind a structured porous silica ceramic. This method is a route to producing porous glasses and ceramics with controlled pore structures, which are valuable for applications such as filters, sensors, and catalyst supports. mdpi.com Furthermore, organosilane-derived coatings can be applied to metal surfaces to form a thin ceramic layer that provides excellent corrosion resistance. chemicalbook.com
Composite Materials : In composite materials, these organosilane precursors act as coupling agents or form part of the matrix. When used as an additive with traditional coupling agents, dipodal silanes like bis(triethoxysilyl)ethane—a related compound with a shorter bridge—have been shown to significantly extend the durability of coatings on various substrates. researchgate.net The C₆H₁₈O₈Si₂⁻² precursor functions similarly, creating a resilient, covalently bonded interface between inorganic fillers (like glass fibers) and an organic polymer matrix, thereby enhancing the mechanical properties of the final composite material.
The ability of C₆H₁₈O₈Si₂⁻² and its precursors to self-assemble and direct the formation of ordered structures is critical in the bottom-up fabrication of nanomaterials. These organosilanes serve as the primary building blocks for creating complex architectures with precisely controlled dimensions.
Mesoporous Organosilicas (PMOs) : These materials are synthesized using bridged organosilane precursors. wikipedia.org Methods like surfactant-mediated synthesis guide the assembly of these precursors around surfactant micelles. wikipedia.org After polymerization of the silane, the surfactant is removed, leaving a highly ordered porous network. wikipedia.org The hexane bridge of the C₆H₁₈O₈Si₂⁻² precursor becomes an integral part of the pore walls, imparting organic functionality and hydrophobicity to the inorganic framework. rsc.orgwikipedia.org
Microporous Crystalline Materials : Novel crystalline hybrid materials can be synthesized from organosilicic acids. rsc.org One such material, KCS-5, is a well-ordered, thermally stable microporous silicate with lipophilic (oil-attracting) one-dimensional pores, making it promising for size-selective adsorption applications. rsc.org
Nanoparticles : Organosilica nanoparticles can be fabricated using precursors that form the C₆H₁₈O₈Si₂⁻² species. A notable example involves the self-assembly of two different monoalkoxysilane derivatives functionalized with peptide nucleic acid (PNA) strands. nih.govacs.org These strands hybridize through base pairing to form a supramolecular bis-alkoxysilane, which then undergoes hydrolysis and polycondensation to yield responsive organosilica nanoparticles. nih.govacs.org
Table 2: Nanomaterial Architectures from Bridged Organosilane Precursors
| Precursor Type | Synthesis Method | Resulting Nanomaterial | Key Characteristics | Source |
| Bridged Organosilanes | Surfactant-Mediated Synthesis | Periodic Mesoporous Organosilica (PMO) | Ordered pore structure, functional pore walls | wikipedia.org |
| Amphiphilic Organosilicic Acids | Hydrothermal Synthesis | Crystalline Microporous Silicate (KCS-5) | Thermally stable, lipophilic 1D micropores | rsc.org |
| Supramolecular Bis-alkoxysilane | Self-assembly, Hydrolysis, Polycondensation | Responsive Organosilica Nanoparticles | Dynamic, stimuli-responsive, nucleic acid-bridged | nih.govacs.org |
Functional Materials with Tailored Properties
Beyond their structural role, derivatives and materials incorporating the C₆H₁₈O₈Si₂⁻² motif can be designed to possess specific chemical functionalities. By integrating active sites or using the organosilicate as a responsive building block, materials with tailored catalytic and supramolecular properties can be achieved.
The incorporation of organosilane precursors into porous materials can create highly effective heterogeneous catalysts. The organosilicate framework provides high surface area and stability, while the organic component can be functionalized to introduce catalytic sites.
Functionalized Organosilicas : Mesoporous organosilicas can be designed for catalysis. chemicalbook.com For example, an amine-modified mesostructured organosilica, synthesized using a combination of bis[3-(trimethoxysilyl)propyl]amine and 1,2-bis(triethoxysilyl)ethane, shows potential for catalytic applications due to the presence of basic amine groups within a stable, porous structure. chemicalbook.com
Modified Zeolites and Titanosilicates : The synthesis of zeolites and mesoporous titanosilicates using bridged organosilane precursors has been shown to improve their catalytic activities and surface hydrophobicity. rsc.org This enhancement is attributed to the modification of the material's surface properties by the integrated organic groups.
Catalyst Supports : The stable and inert nature of the polysilsesquioxane network makes it an excellent support for metallic nanoparticles or organometallic complexes. The porous structure allows reactant access to the active sites, while the hexane groups can influence the local chemical environment, potentially improving the selectivity and efficiency of catalytic reactions such as hydrogenations or oxidations. wikipedia.org
The defined geometry and reactive ends of the C₆H₁₈O₈Si₂⁻² unit make it an ideal component for constructing complex, self-assembled systems. In supramolecular chemistry, non-covalent interactions are used to organize molecular building blocks into larger, functional architectures.
Responsive Nanoparticles : In a sophisticated example of supramolecular design, monoalkoxysilane derivatives functionalized with PNA strands were shown to self-assemble into a supramolecular bis-alkoxysilane through Watson-Crick base pairing. nih.govacs.org This larger, self-assembled unit, which is a direct analogue of a functionalized C₆H₁₈O₈Si₂⁻² precursor, serves as the template for creating organosilica nanoparticles. nih.govacs.org The resulting material is "responsive" because the non-covalent nucleic acid bridges within the silica scaffold can be altered by external stimuli, demonstrating a dynamic behavior not possible with purely covalent systems. nih.govacs.org
Template-Directed Synthesis : Supramolecular assemblies can also act as templates for fabricating other complex materials. For instance, self-assembled organic helices have been used to template the growth of metal-organic frameworks (MOFs), resulting in novel helical MOF nanostructures. rsc.org Similarly, precursors like 1,6-bis(trimethoxysilyl)hexane could be incorporated into self-assembling systems, such as those involving cyclodextrins, to create ordered polymeric materials where the organosilane units are precisely arranged through non-covalent host-guest interactions. rsc.org
Environmental Fate and Transformation of Organosilicon Anions
Abiotic Degradation Mechanisms
The environmental persistence of the C6H18O8Si2-2 dianion is largely determined by its susceptibility to non-biological degradation processes. These mechanisms are critical in transforming the parent compound into other chemical species, thereby influencing its potential impact and residence time in various environmental compartments.
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a primary degradation pathway for many organosilicon compounds, particularly those with hydrolytically labile bonds. gesamp.orgnih.govresearchgate.net The stability of the this compound anion in aqueous environments is contingent on the nature of the organic substituents and the strength of the silicon-oxygen-silicon (siloxane) backbone. For organosilicon compounds containing functional groups like esters or amines, hydrolysis can be a significant route of transformation. researchgate.net In the case of the this compound dianion, which is likely a dicarboxylic acid derivative of a disiloxane (B77578), the siloxane bond itself exhibits a notable characteristic. The Si-O bond is known for its high energy and partial ionic character, which can make it susceptible to cleavage under certain conditions. mdpi.com
The rate of hydrolysis is significantly influenced by pH. Under acidic or basic conditions, the cleavage of siloxane bonds can be catalyzed. For instance, studies on other organosilicon compounds have shown that the rate of hydrolysis can be much higher in acidic or basic solutions compared to neutral pH. wikipedia.org The transformation of the this compound anion via hydrolysis would likely proceed through the cleavage of the siloxane linkage, leading to the formation of corresponding silanols. These silanols can then undergo further condensation reactions to form different oligomeric or polymeric species, or they may be further degraded.
Table 1: Hydrolytic Degradation of Representative Organosilicon Compounds
| Compound/Class | pH Condition | Half-life | Transformation Products |
|---|---|---|---|
| Alkoxysilanes | Neutral | Rapid | Silanols, Alcohols |
| Chlorosilanes | Neutral | Very Rapid | Silanols, HCl gesamp.org |
| Polydimethylsiloxane (PDMS) | Neutral | Very Long | Not readily hydrolyzed |
This table presents representative data for classes of organosilicon compounds to infer the potential behavior of this compound.
Environmental Transport and Distribution
The movement and partitioning of the this compound anion within the environment are controlled by its physical and chemical properties, including its water solubility, adsorption characteristics, and volatility.
Adsorption to Environmental Matrices
The anionic nature of this compound suggests that its adsorption behavior will be strongly influenced by the surface chemistry of environmental solids like soils, sediments, and suspended particles. Due to its negative charge, it is expected to have a low affinity for negatively charged surfaces, such as those of clays (B1170129) and organic matter at neutral to alkaline pH. Conversely, it may adsorb to positively charged surfaces, like those of metal oxides (e.g., iron and aluminum oxides), particularly under acidic conditions where these surfaces have a net positive charge. mdpi.com
The organic part of the molecule also plays a role. If the alkyl chains are sufficiently long, hydrophobic interactions could contribute to adsorption onto organic matter in soil and sediment. iastate.edu However, the dominant effect is likely to be electrostatic repulsion or attraction. The partitioning of organosilicon compounds to soil and sediment is a key factor in their environmental mobility; strong adsorption limits their transport in water but can lead to their accumulation in benthic environments. gesamp.org For example, polydimethylsiloxanes are known to adsorb strongly to particles and settle in sediments. gesamp.org Given its ionic character, the this compound anion is expected to be more mobile in aquatic systems than neutral, high-molecular-weight siloxanes.
Table 2: Soil Adsorption Coefficients for Selected Chemical Classes
| Chemical Class | Typical Koc (L/kg) | Mobility in Soil |
|---|---|---|
| Volatile Organic Compounds (e.g., Benzene) | < 50 | High |
| Polar Organic Compounds | 50 - 500 | Medium to High |
| Nonpolar Organosilicons (e.g., Dodecamethylcyclohexasiloxane) | > 5,000 | Immobile charite.de |
Koc (Organic Carbon-Water Partitioning Coefficient) is a measure of a chemical's tendency to adsorb to soil or sediment. This table provides context for the potential behavior of an anionic organosilicon compound.
Volatilization and Atmospheric Transport
Volatilization is a significant transport pathway for many low to medium molecular weight organosilicon compounds, particularly volatile methylsiloxanes (VMS). acs.orgzn903.com These compounds can evaporate from water and soil surfaces and undergo long-range atmospheric transport. zn903.com The tendency of a chemical to volatilize from water is described by its Henry's Law constant. charite.de
For the this compound dianion, volatilization is expected to be a minor transport process. Its ionic nature significantly increases its water solubility and drastically reduces its vapor pressure compared to a neutral compound of similar molecular weight. Salts are generally non-volatile. Therefore, the atmospheric transport of this anion is likely to be negligible. Any potential for atmospheric presence would be associated with the transport of aerosols containing the dissolved substance.
Research Methodologies for Environmental Fate Assessment
A variety of analytical and experimental techniques are employed to study the environmental fate of organosilicon compounds. iust.ac.ir Assessing the behavior of the this compound anion would require a multi-faceted approach.
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often used to evaluate key environmental processes. For instance, OECD Guideline 111 is used to determine the rate of hydrolysis as a function of pH. nih.gov Biodegradability is often assessed using tests like OECD 301D. researchgate.net
To study photolytic degradation, laboratory experiments are conducted using artificial sunlight sources (e.g., xenon lamps) to simulate natural sunlight. researchgate.net The disappearance of the parent compound and the appearance of transformation products are monitored over time using advanced analytical techniques.
The adsorption-desorption behavior is typically investigated through batch equilibrium studies (following, for example, OECD Guideline 106). In these experiments, a solution of the test substance is equilibrated with a known amount of soil or sediment. The distribution of the chemical between the solid and aqueous phases is then measured to calculate partitioning coefficients like Koc. researchgate.net
The identification and quantification of the this compound anion and its degradation products in environmental matrices would necessitate sophisticated analytical instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be the method of choice, as it is well-suited for the analysis of non-volatile, polar, and ionic compounds in complex mixtures. researchgate.net Gas chromatography-mass spectrometry (GC-MS) could be used for any volatile degradation products after appropriate derivatization. researchgate.net
In-silico models, which use quantitative structure-activity relationships (QSAR), are also valuable tools for predicting the environmental fate of chemicals when experimental data are scarce. acs.orgnih.gov These models can estimate properties like water solubility, vapor pressure, and adsorption coefficients based on the chemical structure. sunderlandlab.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Polydimethylsiloxane (PDMS) |
| Dimethylsilanediol (B41321) |
| Volatile Methylsiloxanes (VMS) |
| Benzene |
| Dodecamethylcyclohexasiloxane |
| Iron oxides |
In-Silico Modeling and Prediction
Computational, or in-silico, models are increasingly used to predict the environmental fate of chemicals, including organosilicon compounds. acs.orglhasalimited.org These models, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, attempt to correlate a molecule's structure with its environmental properties like biodegradability and persistence. lhasalimited.orgresearchgate.net
However, the accuracy of these models for organosilicon compounds can be limited. acs.org This is partly because the chemical space of organosilicons is not as well-represented in the datasets used to develop these predictive tools compared to more common organic compounds. lhasalimited.org Challenges remain in accurately predicting properties and transformation processes, such as hydrolysis, for all types of organosilicons. acs.org Density functional theory (DFT) calculations are another computational tool used to investigate the degradation pathways of organosilicon molecules. wisc.edu
Experimental Approaches to Degradation Studies
Experimental studies on the degradation of organosilicon compounds often focus on processes like hydrolysis and biodegradation. researchgate.net Hydrolysis, the reaction with water, can be a crucial first step in the breakdown of some organosilicon substances, often leading to the formation of silanols. researchgate.netunlp.edu.ar The rate of hydrolysis can be influenced by the specific chemical bonds within the molecule; for instance, Si-N and Si-Cl bonds can hydrolyze rapidly. researchgate.net
Future Directions and Emerging Research Avenues for C₆h₁₈o₈si₂⁻²
Development of Novel Synthetic Strategies
The creation of a discrete dianion with the formula C₆H₁₈O₈Si₂⁻² presents a significant synthetic challenge, necessitating a departure from traditional silicate (B1173343) synthesis, which often yields complex mixtures of oligomeric and polymeric anions. acs.org Future research will likely focus on kinetically controlled, non-aqueous methods to achieve this specific molecular architecture.
Key research avenues include:
Non-hydrolytic Sol-Gel Routes: Traditional sol-gel processes involve the hydrolysis and condensation of silicon alkoxides. Non-hydrolytic methods, which use oxygen donors like ethers or alkoxides instead of water, could offer greater control over the condensation process, preventing the formation of extended silica (B1680970) networks and favoring discrete molecular species. ceramics-silikaty.cz
Lewis Base Catalysis: The use of Lewis bases can activate tetracoordinated silicon reagents, leading to hypercoordinated intermediates that can be strategically reacted. nih.gov A potential route to C₆H₁₈O₈Si₂⁻² could involve the carefully controlled reaction of a functionalized disiloxane (B77578) precursor in the presence of a specific Lewis base catalyst designed to promote the desired cyclization or condensation without polymerization.
Ionic Liquids as Reaction Media: Hydrated Silicate Ionic Liquids (HSILs) have emerged as novel media for the synthesis of silicate materials. arxiv.org These systems offer a unique environment with tunable alkalinity, hydration, and cation type, which could be exploited to stabilize the target dianion and guide the reaction pathway towards its formation. arxiv.org The low water content in certain ionic liquids could suppress unwanted side reactions common in aqueous solutions. arxiv.org
A plausible, yet speculative, synthetic approach could involve the hydrolysis of a precursor like hexamethyl diorthosilicate under stoichiometric control in a non-aqueous solvent system with a bulky counter-ion to isolate the dianion.
Advanced Computational Design of Anionic Architectures
Before embarking on challenging synthetic work, computational chemistry offers powerful tools to predict the stability, structure, and properties of the C₆H₁₈O₈Si₂⁻² dianion. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations will be indispensable in this exploratory phase. researchgate.netlbl.gov
Future computational studies would likely focus on:
Structural Isomerism and Stability: Determining the most stable isomeric form of C₆H₁₈O₈Si₂⁻². This would involve modeling various possible connectivities of the Si-O framework, including linear, branched, and cyclic structures, to identify the global minimum on the potential energy surface.
Solvation and Counter-ion Effects: The stability of a charged species like C₆H₁₈O₈Si₂⁻² is critically dependent on its environment. arxiv.org Computational models can simulate the interaction of the dianion with different solvent molecules and counter-ions (e.g., alkali metals, quaternary ammonium (B1175870) cations) to predict which combinations will lead to a stable, isolable salt.
Predicting Spectroscopic Signatures: Calculations can predict key analytical signatures, such as ²⁹Si NMR chemical shifts and vibrational frequencies (IR/Raman). acs.org This data would be invaluable for guiding synthetic efforts and for the eventual characterization of the target molecule if it is successfully synthesized.
A summary of potential computational targets is presented in Table 1.
Table 1: Potential Computational Research Targets for C₆H₁₈O₈Si₂⁻²
| Research Target | Computational Method | Predicted Outcome |
|---|---|---|
| Geometric Structure | DFT Geometry Optimization | Bond lengths, bond angles, and stable conformers |
| Relative Isomer Stability | DFT Energy Calculations | Identification of the lowest energy isomer |
| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Charge distribution and nature of Si-O bonds |
| Vibrational Frequencies | DFT Frequency Calculations | Predicted IR and Raman spectra for identification |
| ²⁹Si NMR Chemical Shifts | GIAO-DFT Calculations | Guidance for experimental characterization |
Exploration of Unconventional Reactivity
Should C₆H₁₈O₈Si₂⁻² be synthesized, its reactivity would be a primary area of investigation. The presence of a discrete, charged silicate structure could lead to chemical behaviors not observed in polymeric silicates or neutral organosilicon compounds.
Promising research directions include:
Reactivity as a Nucleophile: The dianion could serve as a bidentate nucleophile. Reactions with electrophiles, such as alkyl halides or metal complexes, could lead to new, functionalized organosilicate structures. The study of its reactivity towards strong nucleophiles could also reveal unusual properties, drawing parallels to research on pentacoordinated silicon anions. acs.org
Coordination Chemistry: C₆H₁₈O₈Si₂⁻² could act as a ligand for transition metals or main group elements, forming novel coordination polymers or discrete metal-silicate complexes. These new materials could exhibit interesting catalytic or electronic properties.
Controlled Depolymerization/Rearrangement: Subjecting the dianion to specific conditions (e.g., heat, specific catalysts) could induce controlled rearrangements or fragmentation. Understanding these pathways is crucial, as similar silicate anions are known to undergo complex equilibria in solution. acs.org The reactivity may also be influenced by the presence of different cations, as seen in alkali-silica reactions. trb.org
Integration into Next-Generation Functional Materials
Discrete silicate anions can serve as unique building blocks for advanced functional materials. The specific structure of C₆H₁₈O₈Si₂⁻², if realized, could be integrated into materials with tailored properties.
Future applications to be explored:
Hybrid Organic-Inorganic Polymers: The dianion could be used as a cross-linking agent or a monomer in polymerization reactions to create novel hybrid materials. These materials could combine the thermal stability and rigidity of the silicate core with the processability and functionality of an organic polymer.
Precursors for Ceramics and Glasses: As a well-defined molecular precursor, C₆H₁₈O₈Si₂⁻² could be used in the synthesis of specialized ceramics or glasses. Pyrolysis of a salt of this dianion might lead to ceramic materials with highly controlled stoichiometry and microstructure, a significant advantage over conventional mixed-oxide routes. researchgate.net
Intercalation into Layered Materials: The dianion could be intercalated into layered double hydroxides or other layered materials. rsc.org This could modify the properties of the host material, creating new catalysts, sorbents, or ion-exchange materials with a high surface area. rsc.org For instance, silicate-anion stabilized hydrotalcites have shown promise as catalysts. rsc.org
Methodological Advancements in Analytical Characterization
Characterizing a novel species like C₆H₁₈O₈Si₂⁻² would require a suite of advanced analytical techniques. Pushing the boundaries of these methods would be a research direction in itself.
Key analytical challenges and research avenues include:
High-Resolution Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) would be crucial for confirming the mass-to-charge ratio of the dianion and studying its fragmentation patterns. ceramics-silikaty.cz Ion mobility-mass spectrometry could provide additional information about its size and shape in the gas phase. ceramics-silikaty.cz
Advanced NMR Spectroscopy: While ²⁹Si NMR is a powerful tool for studying silicate connectivity, advanced techniques would be necessary. acs.org This includes two-dimensional correlation experiments (e.g., ²⁹Si-¹H HETCOR) to elucidate the full structure and solid-state NMR to characterize the anion in a crystalline salt. nih.gov
Single-Crystal X-ray Diffraction: The ultimate proof of structure would come from single-crystal X-ray diffraction of a suitable salt of the dianion. nih.gov A major research effort would be to grow diffraction-quality crystals, which is often a significant challenge for complex ionic species. The trimethylsilylation technique, followed by gas chromatography, is another established method for analyzing silicate anion structures, although it is a derivatization method. uni-saarland.detandfonline.com
A summary of applicable analytical techniques is provided in Table 2.
Table 2: Advanced Analytical Techniques for the Characterization of C₆H₁₈O₈Si₂⁻²
| Technique | Information Provided |
|---|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation, fragmentation analysis |
| ²⁹Si Nuclear Magnetic Resonance (NMR) | Silicon environment and connectivity |
| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of Si-O and other functional groups |
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of C6H18O8Si2-2 using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR (¹H, ¹³C, ²⁹Si) to identify silicon-oxygen bonding patterns and organic substituents. For example, ²⁹Si NMR can resolve Si-O-Si linkages (typical δ: -90 to -110 ppm) .
- X-ray Crystallography : Single-crystal diffraction provides precise bond lengths/angles. Ensure proper sample preparation (e.g., slow evaporation for crystal growth) and validate data with R-factors < 5% .
- IR Spectroscopy : Confirm functional groups (e.g., Si-O-Si stretches at 1000–1100 cm⁻¹) and compare with siloxane analogs .
- Data Table :
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| ²⁹Si NMR | δ = -95 ppm | Si-O-Si backbone |
| X-ray | Si-O bond = 1.63 Å | Tetrahedral geometry |
Q. What experimental protocols are recommended for synthesizing this compound with high purity?
- Methodological Answer :
- Hydrolysis-Condensation : Start with organosilicon precursors (e.g., Si(OEt)₄) under controlled pH (acidic/basic) to regulate polymerization. Monitor reaction kinetics via FTIR for Si-O-Si formation .
- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Validate purity via GC-MS or elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
- Methodological Answer :
- Contradiction Analysis Framework :
Identify Variables : Compare experimental conditions (e.g., heating rate, atmosphere, sample size) .
Replicate Studies : Reproduce conflicting protocols using standardized TGA/DSC parameters (e.g., 10°C/min under N₂) to isolate contributing factors .
Statistical Validation : Apply ANOVA to assess reproducibility across labs, accounting for instrumental calibration differences .
- Example : Discrepancies in decomposition temperatures (250°C vs. 280°C) may arise from moisture content; pre-dry samples at 100°C for 24 hours to eliminate variability .
Q. What strategies optimize computational modeling of this compound’s reactivity in aqueous environments?
- Methodological Answer :
- Multi-Scale Modeling :
- DFT : Calculate Gibbs free energy for hydrolysis pathways (e.g., B3LYP/6-31G* level) to identify transition states .
- MD Simulations : Simulate solvation dynamics (e.g., TIP3P water model) to assess Si-O bond lability under varying pH .
- Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of Si-O cleavage rates) .
Q. How should researchers design experiments to analyze the compound’s catalytic behavior in multi-step organic reactions?
- Methodological Answer :
- Iterative Testing :
Screening : Test catalytic activity in model reactions (e.g., esterification) under varied conditions (temperature, solvent polarity).
Mechanistic Probes : Use isotopic labeling (¹⁸O in Si-O-Si) to track oxygen transfer pathways via MS .
Kinetic Profiling : Derive rate laws from time-resolved data to distinguish between homogeneous and heterogeneous catalysis .
- Pitfall Avoidance : Ensure catalyst recovery (e.g., centrifugation/filtration) to confirm recyclability and rule out leaching .
Methodological Best Practices
- Literature Review : Use databases like SciFinder or Reaxys to compile physicochemical data, prioritizing peer-reviewed journals over patents .
- Data Reporting : Follow ACS Style Guide for spectral data (e.g., report NMR shifts to two decimal places) and include raw data in Supporting Information .
- Ethical Reproducibility : Document all experimental parameters (e.g., humidity, stirring speed) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
